molecular formula C15H22N2 B1464847 {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine CAS No. 1286397-89-4

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine

Cat. No. B1464847
CAS RN: 1286397-89-4
M. Wt: 230.35 g/mol
InChI Key: DZPCSYAGAXXUTP-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is available for purchase from certain chemical suppliers .

Scientific Research Applications

Urinary Tract Infection Prophylaxis

(1-Cinnamylpiperidin-3-yl)methanamine: has been studied as a non-antibiotic alternative for the prevention of recurrent urinary tract infections (UTIs). A large trial involving adult women with recurrent, uncomplicated UTIs compared the efficacy of methenamine hippurate , a compound related to (1-Cinnamylpiperidin-3-yl)methanamine , with low-dose antibiotics over a 12-month period . The study found that methenamine hippurate was not inferior to antibiotics, suggesting that (1-Cinnamylpiperidin-3-yl)methanamine could be a viable option for UTI prophylaxis.

properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-12-15-9-5-11-17(13-15)10-4-8-14-6-2-1-3-7-14/h1-4,6-8,15H,5,9-13,16H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPCSYAGAXXUTP-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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